N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Description
N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide: is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromophenyl group, an ethyl group, a methoxyphenyl group, and a thiazole ring, all connected to a butanamide backbone. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2S/c1-4-8-20(26)25(18-10-7-6-9-17(18)23)22-24-21(19(5-2)28-22)15-11-13-16(27-3)14-12-15/h6-7,9-14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPUFDQUWAQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=CC=C1Br)C2=NC(=C(S2)CC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with a thioamide under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromophenylamine.
Formation of the Butanamide Backbone: The butanamide backbone can be formed by acylation of the amine group with butanoyl chloride.
Final Coupling: The final step involves coupling the thiazole derivative with the bromophenyl and butanamide groups under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
- N-(2-fluorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
- N-(2-iodophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide
Uniqueness
The presence of the bromine atom in the bromophenyl group imparts unique chemical properties to N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chloro, fluoro, and iodo analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
